3-((1-(4-Morpholinobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(4-Morpholinobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a pyrazine derivative that has been shown to exhibit promising pharmacological properties, making it a subject of interest for further investigation.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Highly Functionalized Compounds : A study by Sil et al. (2004) explored the synthesis of highly functionalized α, β-unsaturated γ-butyrolactones through the ring contraction of suitably functionalized 2H-pyran-2-ones. The study mentioned the synthesis of 2-oxo-5-(1-arylvinyl)-4-piperidin-1-yl-2,5-dihydrofuran-3-carbonitriles as part of its findings, showcasing the complexity and potential applications of such compounds in various chemical syntheses (Sil, Sharon, Maulik, & Ram, 2004).
Anticholinesterase Agents : Pyrazolines, which are electron-rich nitrogen carriers, have been recognized for their potential in treating various diseases, including neurodegenerative disorders. A study by Altıntop (2020) synthesized new pyrazoline derivatives and evaluated their anticholinesterase effects, highlighting the significant potential of these compounds in medicinal chemistry (Altıntop, 2020).
Microbial Screening : Research by Goswami et al. (2022) involved the synthesis of derivatives including carbonitrile groups and their screening against antibacterial and antifungal agents, indicating the relevance of these compounds in developing antimicrobial agents (Goswami, Vyas, Damor, Parmar, & Parajapati, 2022).
Acetylcholinesterase Inhibitors : The synthesis and evaluation of 2-amino-4-phenyl-4,5-dihydro-5-oxopyrano[2,3-c]chromen-3-carbonitrile derivatives as potential acetylcholinesterase inhibitors were explored by Bouazizi, Romdhane, & Jannet (2014). This study points towards the therapeutic applications of these compounds, particularly in conditions related to enzyme activity modulation (Bouazizi, Romdhane, & Jannet, 2014).
Synthetic Equivalents in Chemical Synthesis : The research conducted by Odin et al. (2022) discussed the utilization of certain ketone derivatives as synthetic equivalents in the synthesis of acetylenic 2-pyrazolines and pyrazoles, highlighting the intricate chemical processes involved in creating structurally complex and functionally diverse compounds (Odin, Chertov, Grigor’eva, & Golovanov, 2022).
Antimicrobial and Anticancer Properties : Elewa et al. (2021) synthesized a series of compounds including pyridine-3-carbonitrile and evaluated them for their antibacterial and antitumor activities. This study underscores the potential therapeutic applications of these compounds (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Mechanism of Action
This compound is related to a series of compounds optimized for use as an oral Checkpoint Kinase 1 (CHK1) inhibitor . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation . The compound is a highly CHK1 selective adenosine triphosphate (ATP) competitive inhibitor .
Properties
IUPAC Name |
3-[1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c22-14-19-20(24-8-7-23-19)29-18-2-1-9-26(15-18)21(27)16-3-5-17(6-4-16)25-10-12-28-13-11-25/h3-8,18H,1-2,9-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAHUXGJHLRGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.